2,4-Dichloro-5-thiazolecarboxylic acid 2,4-Dichloro-5-thiazolecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 62019-56-1
VCID: VC2224761
InChI: InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9)
SMILES: C1(=C(N=C(S1)Cl)Cl)C(=O)O
Molecular Formula: C4HCl2NO2S
Molecular Weight: 198.03 g/mol

2,4-Dichloro-5-thiazolecarboxylic acid

CAS No.: 62019-56-1

Cat. No.: VC2224761

Molecular Formula: C4HCl2NO2S

Molecular Weight: 198.03 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-thiazolecarboxylic acid - 62019-56-1

Specification

CAS No. 62019-56-1
Molecular Formula C4HCl2NO2S
Molecular Weight 198.03 g/mol
IUPAC Name 2,4-dichloro-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9)
Standard InChI Key AMEPJXXVIJZMJL-UHFFFAOYSA-N
SMILES C1(=C(N=C(S1)Cl)Cl)C(=O)O
Canonical SMILES C1(=C(N=C(S1)Cl)Cl)C(=O)O

Introduction

Chemical Structure and Physical Properties

2,4-Dichloro-5-thiazolecarboxylic acid consists of a five-membered thiazole ring containing nitrogen and sulfur atoms, with chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 5. This structural arrangement contributes to its distinctive chemical behavior and reactivity profile.

Physicochemical Parameters

The compound exhibits several important physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-thiazolecarboxylic acid

PropertyValueDetermination Method
Molecular FormulaC₄HCl₂NO₂SAnalytical
Molar Mass198.03 g/molCalculated
Density1.824±0.06 g/cm³Predicted
Boiling Point385.0±45.0 °CPredicted
pKa1.05±0.28Predicted
AppearanceNot specified in available literature-
Storage RequirementsUnder inert gas (nitrogen or argon) at 2-8°CExperimental

The relatively high predicted boiling point suggests strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid moiety and dipole-dipole interactions involving the C-Cl bonds and heterocyclic nitrogen . The low pKa value indicates that it functions as a relatively strong acid, consistent with carboxylic acids flanked by electron-withdrawing groups .

Identification and Nomenclature

For research and regulatory purposes, precise identification of 2,4-Dichloro-5-thiazolecarboxylic acid is facilitated through various standardized chemical identifiers and nomenclature systems.

Chemical Identifiers

Table 2: Chemical Identifiers for 2,4-Dichloro-5-thiazolecarboxylic acid

Identifier TypeValueReference System
CAS Registry Number62019-56-1Chemical Abstracts Service
PubChem CID12333169PubChem Database
InChIInChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9)IUPAC InChI Standard
InChIKeyAMEPJXXVIJZMJL-UHFFFAOYSA-NHashed InChI
SMILESOC(=O)c1sc(Cl)nc1ClSimplified Molecular Input Line Entry System
MDL NumberMFCD09909676MDL Information Systems

These identifiers provide unambiguous recognition of the compound across different chemical databases and literature sources .

Nomenclature Variants

The compound is referenced by several systematic and semi-systematic names in the chemical literature, as detailed in Table 3.

Table 3: Nomenclature Variants for 2,4-Dichloro-5-thiazolecarboxylic acid

NameName Type
2,4-Dichloro-5-thiazolecarboxylic acidCommon name
2,4-dichloro-1,3-thiazole-5-carboxylic acidIUPAC name
5-Thiazolecarboxylic acid, 2,4-dichloro-CAS index name
Thiazole-5-carboxylic acid, 2,4-dichloro-Alternative name

The IUPAC name provides the most systematic description of the molecular structure according to international nomenclature standards .

PathwayKey IntermediatesFinal Transformation
Aldehyde Oxidation2,4-dichloro-5-thiazolecarboxaldehydeOxidation (e.g., KMnO₄, NaClO, or other oxidizing agents)
Nitrile Hydrolysis2,4-dichloro-5-cyano-thiazoleAcid or base-catalyzed hydrolysis
ParameterValueSupplier Information
Purity>95%Commercial standard
FormNot specified-
PackagingTypically in milligram quantitiesResearch scale
Country of OriginUnited KingdomFor specific supplier

Commercial sources identify the compound as a research intermediate and building block for heterocyclic chemistry applications .

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